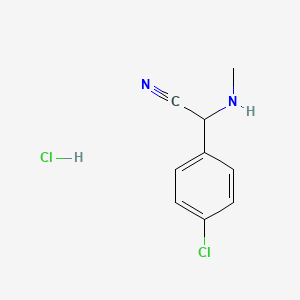
Prochlorperazine sulfoxide, 4'-oxide
概要
説明
Prochlorperazine sulfoxide, 4’-oxide is a derivative of prochlorperazine, a phenothiazine antipsychotic used primarily to treat severe nausea and vomiting, as well as psychotic disorders such as schizophrenia and generalized non-psychotic anxiety . The sulfoxide form is an oxidized metabolite of prochlorperazine, which may exhibit different pharmacological properties and stability profiles.
作用機序
Target of Action
Prochlorperazine Sulfoxide, 4’-Oxide primarily targets the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . These receptors play a crucial role in regulating dopamine levels in the brain, which is essential for maintaining normal brain functions .
Mode of Action
Prochlorperazine Sulfoxide, 4’-Oxide interacts with its targets by blocking the D2 dopamine receptors in the brain . This blockade results in the inhibition of D2 receptor signaling, leading to the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover .
Biochemical Pathways
The action of Prochlorperazine Sulfoxide, 4’-Oxide affects the dopaminergic pathways in the brain . By blocking the D2 dopamine receptors, it disrupts the normal functioning of these pathways, leading to changes in dopamine levels and turnover . The downstream effects of this disruption can include changes in mood, cognition, and motor control .
Pharmacokinetics
The pharmacokinetics of Prochlorperazine Sulfoxide, 4’-Oxide involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver, with N-desmethyl prochlorperazine being a major active metabolite . The compound’s bioavailability is influenced by its route of administration, with buccal administration resulting in plasma concentrations more than twice as high as an oral tablet, with less variability .
Result of Action
The molecular and cellular effects of Prochlorperazine Sulfoxide, 4’-Oxide’s action include the inhibition of D2 receptor signaling and the blockade of postsynaptic dopamine receptors in the mesolimbic system . This can result in changes in dopamine levels and turnover, affecting various brain functions including mood, cognition, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Prochlorperazine Sulfoxide, 4’-Oxide. For instance, factors such as the patient’s overall health status, the presence of other medications, and individual genetic factors can influence how the compound is metabolized and how effectively it can exert its effects . Additionally, the compound’s stability can be affected by factors such as temperature and pH .
生化学分析
Biochemical Properties
Prochlorperazine sulfoxide, 4’-oxide plays a significant role in biochemical reactions, particularly in the metabolism of prochlorperazine. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2D6, which are involved in its formation through oxidation reactions . The compound also interacts with proteins and other biomolecules, influencing their function and stability. These interactions are crucial for the biotransformation and elimination of prochlorperazine from the body.
Cellular Effects
Prochlorperazine sulfoxide, 4’-oxide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact dopamine receptors, particularly D2 receptors, which play a role in its antiemetic and antipsychotic effects . Additionally, prochlorperazine sulfoxide, 4’-oxide can affect other neurotransmitter systems, including histaminergic, cholinergic, and noradrenergic pathways, thereby influencing cellular responses and functions.
Molecular Mechanism
The molecular mechanism of prochlorperazine sulfoxide, 4’-oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound primarily acts as an antagonist at dopamine D2 receptors, inhibiting dopamine-mediated signaling pathways . This inhibition leads to its therapeutic effects in managing nausea, vomiting, and psychotic disorders. Furthermore, prochlorperazine sulfoxide, 4’-oxide can modulate other receptor systems, contributing to its broad pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prochlorperazine sulfoxide, 4’-oxide change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and enzymatic activity . Long-term studies have shown that prochlorperazine sulfoxide, 4’-oxide can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell signaling, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of prochlorperazine sulfoxide, 4’-oxide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiemetic and antipsychotic actions . At higher doses, prochlorperazine sulfoxide, 4’-oxide can cause toxic or adverse effects, including extrapyramidal symptoms and neuroleptic malignant syndrome . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Prochlorperazine sulfoxide, 4’-oxide is involved in several metabolic pathways, including oxidation, hydroxylation, and conjugation with glucuronic acid . The compound interacts with enzymes such as cytochrome P450, which mediate its biotransformation. These metabolic pathways are essential for the elimination of prochlorperazine and its metabolites from the body. Additionally, prochlorperazine sulfoxide, 4’-oxide can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of prochlorperazine sulfoxide, 4’-oxide within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, prochlorperazine sulfoxide, 4’-oxide can accumulate in specific tissues, influencing its localization and pharmacological effects.
Subcellular Localization
Prochlorperazine sulfoxide, 4’-oxide exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interaction with biomolecules and its overall pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prochlorperazine sulfoxide, 4’-oxide typically involves the oxidation of prochlorperazine. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfoxide group at the 4’ position .
Industrial Production Methods
Industrial production of prochlorperazine sulfoxide, 4’-oxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
Prochlorperazine sulfoxide, 4’-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the parent prochlorperazine.
Substitution: The aromatic rings and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Prochlorperazine sulfone.
Reduction: Prochlorperazine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Prochlorperazine sulfoxide, 4’-oxide is used in various scientific research applications:
Chemistry: As a reference standard in analytical chemistry to study the stability and degradation pathways of prochlorperazine.
Biology: To investigate the metabolic pathways and pharmacokinetics of prochlorperazine in biological systems.
Medicine: In the development of new antipsychotic drugs and to study the pharmacological effects of sulfoxide derivatives.
Industry: Used in the quality control and formulation of pharmaceutical products containing prochlorperazine
類似化合物との比較
Similar Compounds
Prochlorperazine: The parent compound, used widely as an antipsychotic and antiemetic.
Chlorpromazine sulfoxide: Another phenothiazine derivative with similar pharmacological properties.
Levomepromazine sulfoxide: A sulfoxide derivative of levomepromazine, used for similar therapeutic purposes
Uniqueness
Prochlorperazine sulfoxide, 4’-oxide is unique due to its specific oxidation at the 4’ position, which may confer different pharmacological properties compared to other sulfoxide derivatives. This specificity can be advantageous in studying the metabolic and pharmacokinetic profiles of prochlorperazine and its derivatives .
特性
IUPAC Name |
2-chloro-10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S/c1-24(25)13-11-22(12-14-24)9-4-10-23-17-5-2-3-6-19(17)27(26)20-8-7-16(21)15-18(20)23/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBHEEKSQZNSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879495-68-8 | |
| Record name | Prochlorperazine sulfoxide, 4'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879495688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROCHLORPERAZINE SULFOXIDE, 4'-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ426N6G7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)




![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)




